

Preliminary Mechanistic Studies of Evodiamine's Influence on Glucose Metabolism and Cellular Signaling

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Compound of Interest		
Compound Name:	3-Fluoro-evodiamine glucose	
Cat. No.:	B12363948	Get Quote

Disclaimer: Information regarding the specific compound "**3-Fluoro-evodiamine glucose**" is not available in the reviewed scientific literature. This technical guide provides a comprehensive overview of the preliminary mechanism of action of the parent compound, evodiamine, with a focus on its effects on glucose metabolism and related signaling pathways. The findings presented herein are based on studies of evodiamine and its derivatives and may not be directly applicable to "**3-Fluoro-evodiamine glucose**."

Core Mechanism of Action: Modulation of Key Signaling Pathways

Evodiamine, a quinolone alkaloid extracted from Evodia rutaecarpa, has been investigated for its potential therapeutic effects, including its influence on glucose metabolism and its anticancer properties. Preliminary studies indicate that evodiamine exerts its effects by modulating several critical intracellular signaling pathways.

1.1. Impact on Glucose Metabolism and Insulin Signaling

Evodiamine has been shown to improve glucose tolerance and insulin sensitivity.[1][2][3] Its mechanism in this context is primarily linked to the regulation of the mTOR and AMPK signaling pathways in adipocytes and other tissues.[1][2][3]



- Inhibition of mTOR-S6K Signaling: Evodiamine inhibits the mammalian target of rapamycin (mTOR) and ribosomal S6 protein kinase (S6K) signaling pathway.[1][3] This inhibition leads to a reduction in the serine phosphorylation of insulin receptor substrate 1 (IRS1), which is a negative feedback mechanism that, when active, contributes to insulin resistance.[1][3] By suppressing this feedback loop, evodiamine may enhance insulin signaling.
- Activation of AMPK: Evodiamine stimulates the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][3][4] Activated AMPK can, in turn, down-regulate mTOR signaling, further contributing to improved insulin sensitivity.[1]
 [3] The activation of AMPK by evodiamine appears to be mediated through a Ca2+-dependent PI3K/Akt/CaMKII-signaling pathway.[4]

1.2. Anti-Cancer Mechanisms

In the context of cancer, evodiamine's mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5][6][7][8][9][10] These effects are mediated through the modulation of several signaling pathways, including:

- PI3K/Akt Pathway: Evodiamine has been observed to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[6][9][11][12][13] This pathway is crucial for cell survival and proliferation, and its inhibition by evodiamine can lead to apoptosis.
- MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another target of evodiamine.[12][14][15] By modulating this pathway, evodiamine can influence cell proliferation and apoptosis.
- NF-κB Signaling: Evodiamine can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival.[5][16]

Data Presentation: Quantitative Analysis of Evodiamine's Bioactivity

The following table summarizes the quantitative data from various in vitro studies on evodiamine and its derivatives. The IC50 values represent the concentration of the compound required to inhibit 50% of the metabolic activity of the cells, providing a measure of its cytotoxic potential.



Cell Line	Cancer Type	Compound	IC50 Value (μM)	Exposure Time (h)	Reference
HT29	Colorectal Cancer	Evodiamine	30	24	[9]
HCT116	Colorectal Cancer	Evodiamine	15	24	[9]
HT29	Colorectal Cancer	Evodiamine	15	48	[9]
HCT116	Colorectal Cancer	Evodiamine	15	48	[9]
A549	Lung Cancer	Evodiamine	1.3	72	[17]
A549	NSCLC	Evodiamine	22.44	24	[18]
LLC	Lewis Lung Carcinoma	Evodiamine	6.86	48	[18]
B16-F10	Melanoma	Evodiamine	2.4	-	[10]
LLC	Lewis Lung Carcinoma	Evodiamine	4.8	-	[10]
MDA-MB-231	Breast Cancer	Evodiamine	17.48	24	[19]
MDA-MB-231	Breast Cancer	Evodiamine	9.47	48	[19]
MCF-7	Breast Cancer	Evodiamine	20.98	24	[19]
MCF-7	Breast Cancer	Evodiamine	15.46	48	[19]
Primary Cardiomyocyt es	-	Evodiamine	28.44 μg/mL	24	[20][21]



Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of evodiamine.

3.1. Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effects of evodiamine on cancer cell lines.

Procedure:

- Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- The cells are then treated with various concentrations of evodiamine or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[9][19]
- After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.
- The plates are incubated for a period to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
- The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
- Cell viability is calculated as a percentage of the control group, and IC50 values are determined by non-linear regression analysis.

3.2. Western Blot Analysis

 Objective: To detect the expression levels of specific proteins in signaling pathways affected by evodiamine.

Procedure:

- Cells or tissues are treated with evodiamine as required for the experiment.
- Total protein is extracted from the samples using a suitable lysis buffer.



- Protein concentration is determined using a protein assay kit (e.g., BCA assay).
- Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, p-mTOR, β-actin) overnight at 4° C.[18][22]
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3.3. In Vivo Tumor Xenograft Model

• Objective: To evaluate the anti-tumor efficacy of evodiamine in a living organism.

Procedure:

- Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).[23]
- Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
- The treatment group receives regular administration of evodiamine (e.g., intraperitoneal injection or gavage) at a predetermined dose and schedule.[18][23] The control group receives a vehicle control.
- Tumor volume and body weight are measured at regular intervals throughout the study.

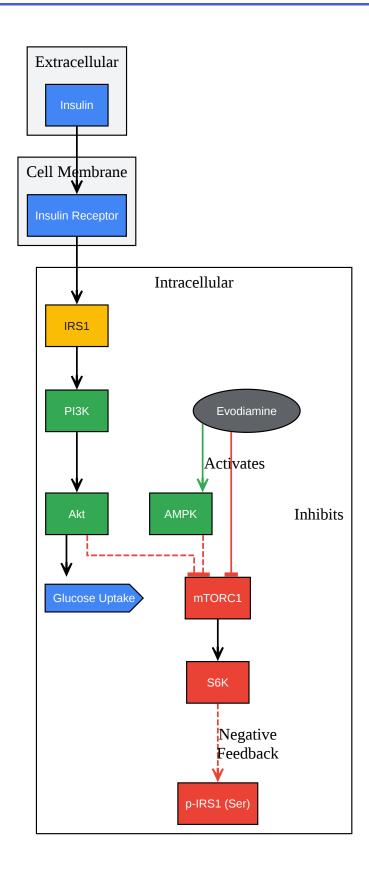


 At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by evodiamine and a typical experimental workflow.

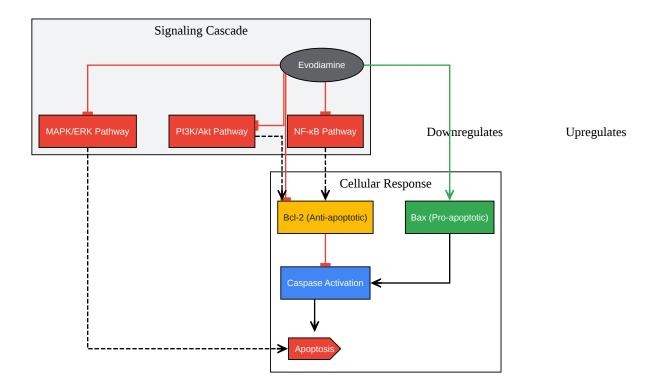




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Evodiamine's modulation of the insulin signaling pathway.

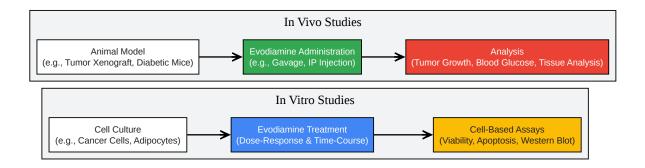




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Evodiamine's induction of apoptosis via multiple signaling pathways.





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A generalized experimental workflow for studying evodiamine.

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